molecular formula C18H19N3O4 B2822798 Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate CAS No. 1797221-40-9

Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2822798
CAS No.: 1797221-40-9
M. Wt: 341.367
InChI Key: YNISYCBVKPIDQL-UHFFFAOYSA-N
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Description

. This compound features a complex structure that includes a pyridazine ring, a piperidine ring, and a benzoate ester group, making it an interesting subject for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by their coupling and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s lipophilicity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the biological activity of pyridazine and piperidine derivatives.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine and piperidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-(pyrazine-2-carbonyl)piperazine-1-carbonyl)benzoate: This compound features a pyrazine ring instead of a pyridazine ring, which may result in different biological activities.

    Methyl 4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzoate: This compound is structurally similar but may have different substituents on the pyridazine or piperidine rings, leading to variations in chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)21-11-8-15(9-12-21)25-16-3-2-10-19-20-16/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNISYCBVKPIDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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